5-ethoxy-1,3-bis(piperidin-1-ylmethyl)-1H-benzo[d]imidazole-2(3H)-thione
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Overview
Description
5-ethoxy-1,3-bis(piperidin-1-ylmethyl)-1H-benzo[d]imidazole-2(3H)-thione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzimidazole core substituted with ethoxy and piperidinylmethyl groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-1,3-bis(piperidin-1-ylmethyl)-1H-benzo[d]imidazole-2(3H)-thione typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative to form the benzimidazole core.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl halides under basic conditions.
Attachment of Piperidinylmethyl Groups: The piperidinylmethyl groups are introduced through a nucleophilic substitution reaction, where piperidine reacts with a suitable benzimidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-1,3-bis(piperidin-1-ylmethyl)-1H-benzo[d]imidazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the thione group to a thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
5-ethoxy-1,3-bis(piperidin-1-ylmethyl)-1H-benzo[d]imidazole-2(3H)-thione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-ethoxy-1,3-bis(piperidin-1-ylmethyl)-1H-benzo[d]imidazole-2(3H)-thione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
1,3-bis(piperidin-1-ylmethyl)-1H-benzo[d]imidazole-2(3H)-thione: Lacks the ethoxy group, which may affect its reactivity and biological activity.
5-methoxy-1,3-bis(piperidin-1-ylmethyl)-1H-benzo[d]imidazole-2(3H)-thione: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical properties.
Uniqueness
The presence of the ethoxy group in 5-ethoxy-1,3-bis(piperidin-1-ylmethyl)-1H-benzo[d]imidazole-2(3H)-thione imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
IUPAC Name |
5-ethoxy-1,3-bis(piperidin-1-ylmethyl)benzimidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4OS/c1-2-26-18-9-10-19-20(15-18)25(17-23-13-7-4-8-14-23)21(27)24(19)16-22-11-5-3-6-12-22/h9-10,15H,2-8,11-14,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYRELFCDKUVPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=S)N2CN3CCCCC3)CN4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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